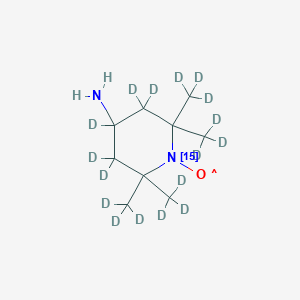
CID 102602320
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 102602320 is an organic compound with the molecular formula C9H20N2. It is classified as a diamine and is known for its colorless, oily liquid appearance. This compound is an intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .
Mechanism of Action
Target of Action
It is known that the compound is an intermediate in the preparation of bobbitt’s salt, an oxidant used in organic synthesis .
Mode of Action
It is known to be involved in the synthesis of bobbitt’s salt, an oxidant used in organic synthesis .
Action Environment
It is known to be a colorless oily liquid and is classified as a diamine .
Biochemical Analysis
Biochemical Properties
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, leading to the oxidation of substrates. This compound’s stability and reactivity make it an essential tool for studying these biochemical processes .
Cellular Effects
The effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain oxidases by binding to their active sites, preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that the median lethal dose (LD50) in rats is approximately 906 mg/kg, indicating the compound’s potential toxicity at high concentrations .
Metabolic Pathways
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which play a crucial role in oxidation-reduction reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s distribution within biological systems and its impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its impact on biochemical reactions .
Preparation Methods
CID 102602320 can be synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps :
Reductive Amination: The corresponding ketone reacts with ammonia and hydrogen to form the desired compound.
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 102602320 undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The compound can be oxidized to form Bobbitt’s salt, a useful oxidant in organic synthesis.
Reduction: The compound can be reduced to form its corresponding amine.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Scientific Research Applications
CID 102602320 has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of Bobbitt’s salt and other oxidants.
Biology: Employed as a spin label for studying biological systems and polymers.
Medicine: Investigated for its potential use in drug development and as a building block for more elaborate spin labels.
Industry: Utilized as an additive for light and heat stability of polyamide 6, as well as a fiber-reactive yellowing inhibitor for peroxide-bleached pulps.
Comparison with Similar Compounds
CID 102602320 can be compared with other similar compounds, such as :
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different reactivity.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another derivative used as an oxidant in organic synthesis.
Pempidine: A structurally related compound with different applications in medicinal chemistry.
The uniqueness of this compound lies in its specific isotopic labeling (D17 and 1-15N), which makes it valuable for specialized research applications, particularly in the study of reaction mechanisms and molecular interactions.
Properties
CAS No. |
97461-87-5 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
190.37 g/mol |
IUPAC Name |
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,11+1 |
InChI Key |
AYSOUYKQIUYGFR-MBHQPRAESA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N)C |
Isomeric SMILES |
[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])N)[2H] |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)


![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)





